1-propyl-1H-1,2,4-triazole-3,5-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11N5 |
|---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
1-propyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H11N5/c1-2-3-10-5(7)8-4(6)9-10/h2-3H2,1H3,(H4,6,7,8,9) |
InChI Key |
RKQWDRFCZMKEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=N1)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propyl 1h 1,2,4 Triazole 3,5 Diamine and Its Precursors
Retrosynthetic Analysis of 1-Propyl-1H-1,2,4-triazole-3,5-diamine
A retrosynthetic analysis of this compound suggests that the molecule can be disconnected in several ways. The most logical approach involves the disconnection of the N1-propyl bond, leading to the precursor 1H-1,2,4-triazole-3,5-diamine (also known as guanazole) and a propylating agent. This strategy is advantageous as guanazole (B75391) is a commercially available and well-studied starting material. nih.govresearchgate.net
Alternatively, the triazole ring itself can be deconstructed. This approach would involve the reaction of a propyl-substituted precursor, such as N-propylaminoguanidine, with a suitable cyclizing agent. This method builds the triazole ring with the propyl group already in place, potentially offering better control over regioselectivity.
Development and Optimization of Synthetic Pathways to this compound
The synthesis of this compound can be approached through several synthetic routes, primarily focusing on the formation of the 1,2,4-triazole (B32235) core and the introduction of the N-propyl substituent.
The formation of the 3,5-diamino-1,2,4-triazole core is typically achieved through the cyclization of guanidine (B92328) derivatives. A common method involves the self-condensation of aminoguanidine (B1677879) or the reaction of dicyandiamide (B1669379) with hydrazine (B178648). These methods provide the parent 1H-1,2,4-triazole-3,5-diamine (guanazole). nih.govresearchgate.net
More advanced, one-pot multicomponent reactions have also been developed for the synthesis of substituted 1,2,4-triazoles, which could be adapted for this purpose. organic-chemistry.org For instance, a visible-light-catalyzed three-component tandem annulation strategy has been reported for the synthesis of multiply substituted 1,2,4-triazole-3,5-diamines from phenylhydrazines, isothiocyanatobenzenes, and 1,1,3,3-tetramethylguanidine, although this specific example leads to more complex substitutions. researchgate.net
The introduction of the propyl group onto the N1 position of the 1,2,4-triazole ring is a critical step. Alkylation of 1H-1,2,4-triazole-3,5-diamine with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base is a common strategy. researchgate.net The choice of base and solvent can significantly influence the regioselectivity of the alkylation, as 1,2,4-triazoles can be alkylated at either the N1 or N4 position. researchgate.net The use of bases such as potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been reported to favor the formation of the N1-alkylated isomer. researchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for the N-alkylation of triazoles. researchgate.net
For example, the synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-1,2,4-triazole was achieved by the alkylation of the sodium salt of 1,2,4-triazole with (3-chloropropyl)trimethoxysilane. researchgate.net This demonstrates the feasibility of introducing a propyl-containing substituent at the N1 position.
The diamine functionality at the 3 and 5 positions of the triazole ring is typically incorporated from the start of the synthesis by using appropriate precursors. The use of aminoguanidine or dicyandiamide in the cyclization reaction directly leads to the formation of the 3,5-diamino-1,2,4-triazole core. rsc.orgnih.gov
An alternative approach involves the conversion of other functional groups on a pre-formed triazole ring. For instance, a 3,5-dihalo-1,2,4-triazole could potentially be converted to the diamine through nucleophilic substitution with ammonia (B1221849) or an amino equivalent. However, this method is generally less direct than building the diamine functionality into the initial cyclization step.
Assessment of Reaction Parameters and Yield Enhancement for this compound Synthesis
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the base used in the alkylation step.
Table 1: Key Parameters for the N-Alkylation of 1,2,4-Triazoles
| Parameter | Influence on Reaction | Optimized Conditions (General) |
|---|---|---|
| Solvent | Can affect the solubility of reactants and the regioselectivity of alkylation. | Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used. chemmethod.com |
| Base | Influences the deprotonation of the triazole ring and can affect the N1/N4 alkylation ratio. | Potassium carbonate, sodium hydride, or organic bases like DBU are often employed. researchgate.net |
| Temperature | Affects the reaction rate. Higher temperatures can sometimes lead to side reactions. | Varies depending on the reactivity of the alkylating agent, often ranging from room temperature to reflux. |
| Reaction Time | Needs to be sufficient for the reaction to go to completion. | Monitored by techniques such as TLC or LC-MS. |
For the cyclization step to form the triazole core, the concentration of reactants and the pH of the reaction medium can significantly impact the yield.
Exploration of Chemo- and Regioselective Synthesis Approaches for this compound
Achieving high chemo- and regioselectivity is a primary goal in the synthesis of this compound. The main challenge in this regard is controlling the position of the propyl group on the triazole ring.
Regioselectivity in N-Alkylation: The alkylation of 3,5-diamino-1H-1,2,4-triazole can potentially yield both the N1-propyl and N4-propyl isomers. The ratio of these isomers is influenced by steric and electronic factors, as well as the reaction conditions. Generally, alkylation at the N1 position is favored. researchgate.net To enhance the regioselectivity for the N1 isomer, one could employ bulky alkylating agents or specific catalysts that direct the substitution to the desired nitrogen atom. organic-chemistry.org
Chemoselectivity: In the context of this synthesis, chemoselectivity refers to the selective reaction at the desired functional group. For instance, during the N-alkylation step, it is important to avoid alkylation of the exocyclic amino groups. This is generally not a significant issue as the endocyclic nitrogen atoms of the triazole ring are more nucleophilic.
Table 2: Comparison of Synthetic Strategies for Regiocontrol
| Synthetic Strategy | Advantages | Disadvantages |
|---|---|---|
| Alkylation of pre-formed 3,5-diamino-1,2,4-triazole | Straightforward, uses a readily available starting material. | May produce a mixture of N1 and N4 isomers, requiring separation. |
| Cyclization with a propyl-substituted precursor | Can offer better regiocontrol, leading directly to the N1-propyl isomer. | Requires the synthesis of the N-propylated precursor, which may add extra steps. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This can be achieved through various strategies, including the use of alternative energy sources, greener solvents, and more atom-economical reactions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. nih.govpnrjournal.commdpi.comresearchgate.net The use of microwaves can lead to significantly reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. nih.govpnrjournal.com For the synthesis of the 1,2,4-triazole core, microwave-assisted methods have been successfully employed. For example, the reaction of aminoguanidine with carboxylic acids to form 5-substituted 3-amino-1,2,4-triazoles has been efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent. mdpi.com This approach could potentially be adapted for the synthesis of the 1H-1,2,4-triazole-3,5-diamine precursor. Similarly, the N-alkylation step could also benefit from microwave assistance, potentially leading to a more rapid and efficient synthesis of the final product.
Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. The use of greener alternatives such as water, ethanol (B145695), or biodegradable solvents like Cyrene™ can significantly improve the environmental profile of a synthesis. consensus.appnih.govnih.gov For the synthesis of triazole derivatives, water has been successfully employed as a solvent in some cases. consensus.app The development of synthetic routes for this compound in such green solvents would be a significant step towards a more sustainable process.
Alternative Alkylating Agents: Conventional N-alkylation reactions often employ alkyl halides, which can be toxic and produce stoichiometric amounts of salt waste. Greener alternatives to alkyl halides are being explored, such as dialkyl carbonates. frontiersin.org Dialkyl carbonates are considered environmentally benign reagents that can be used for N-alkylation, producing only carbon dioxide and an alcohol as byproducts. frontiersin.orgnih.gov The use of dipropyl carbonate as a propylating agent for 1H-1,2,4-triazole-3,5-diamine could offer a more sustainable route to the target compound.
The following table provides a comparative overview of conventional versus potential green chemistry approaches for the key synthetic steps involved in the preparation of this compound.
| Synthetic Step | Conventional Approach | Potential Green Chemistry Approach | Green Chemistry Principle(s) Addressed |
|---|---|---|---|
| Formation of 1H-1,2,4-triazole-3,5-diamine Precursor | Reaction of hydrazine hydrate (B1144303) and dicyandiamide in the presence of strong acids with conventional heating. | Microwave-assisted synthesis, potentially solvent-free or in a green solvent like water. mdpi.com | Energy efficiency, safer solvents, waste prevention. |
| N-Propylation | Use of 1-bromopropane or 1-iodopropane (B42940) as the alkylating agent in a volatile organic solvent with conventional heating. | Microwave-assisted reaction; use of greener solvents like ethanol or Cyrene™; use of greener alkylating agents such as dipropyl carbonate. frontiersin.orgnih.gov | Use of renewable feedstocks (if ethanol is bio-based), safer solvents, designing safer chemicals, waste prevention. |
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure of 1 Propyl 1h 1,2,4 Triazole 3,5 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, ¹⁵N NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 1-propyl-1H-1,2,4-triazole-3,5-diamine, a combination of ¹H, ¹³C, and specialized NMR techniques would provide an unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl group and the amine protons. The propyl group attached to the N1 position of the triazole ring would exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a multiplet (likely a sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene (CH₂) protons directly bonded to the nitrogen atom. The protons of the two amino (-NH₂) groups are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal five distinct carbon signals. The triazole ring is expected to show two signals for the C3 and C5 carbons, which are rendered inequivalent by the N1-substitution. These carbons, being attached to amino groups, would appear in the downfield region, typically between 150 and 165 ppm. The three carbons of the propyl group would appear in the aliphatic region of the spectrum.
¹⁵N NMR and 2D NMR Techniques: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the five nitrogen atoms in the molecule. To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. An HSQC experiment would correlate the proton signals of the propyl group to their directly attached carbons, while HMBC would reveal long-range couplings, for instance, between the protons of the N1-methylene group and the C5 carbon of the triazole ring, confirming the position of alkylation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Propyl-CH₃ | ~0.9 (triplet) | ~11 |
| Propyl-CH₂-CH₃ | ~1.8 (sextet) | ~23 |
| N1-CH₂- | ~3.9 (triplet) | ~45 |
| C3-NH₂ / C5-NH₂ | ~5.5-6.5 (broad singlet) | - |
| C3 / C5 | - | ~155 / ~158 |
| Predicted values are based on data for analogous 1-alkyl-1,2,4-triazole derivatives and are typically recorded in DMSO-d₆. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₅H₁₀N₄.
Using the most abundant isotopes (¹²C, ¹H, ¹⁴N), the theoretical monoisotopic mass can be calculated:
(5 x 12.000000) + (10 x 1.007825) + (4 x 14.003074) = 126.090556 Da
An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The experimentally measured mass would be expected to be approximately 127.097831 Da. By comparing this highly accurate experimental mass to the theoretical value, the molecular formula C₅H₁₀N₄ can be unequivocally confirmed, distinguishing it from any other combination of atoms that might have the same nominal mass.
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes. nih.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by features from the amino groups and the triazole ring. Key expected absorptions include:
N-H Stretching: Strong, broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) groups.
C-H Stretching: Bands between 2850 and 3000 cm⁻¹ arising from the symmetric and asymmetric stretching of the C-H bonds in the propyl group.
N-H Bending: A sharp band around 1630-1660 cm⁻¹ due to the scissoring deformation of the amino groups.
C=N and N=N Stretching: Vibrations associated with the triazole ring structure are expected in the 1400-1600 cm⁻¹ region.
Ring Vibrations: A series of characteristic bands below 1400 cm⁻¹ corresponding to various ring stretching and bending modes. researchgate.net
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the vibrations of the heterocyclic ring and the C-C backbone of the propyl group are expected to produce strong signals. This technique is particularly useful for analyzing the symmetric vibrations of the triazole ring system. nih.gov
Table 2: Principal Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |
| N-H Asymmetric & Symmetric Stretch | 3100 - 3400 | FT-IR |
| C-H Asymmetric & Symmetric Stretch | 2850 - 3000 | FT-IR, Raman |
| N-H Scissoring Bend | 1630 - 1660 | FT-IR |
| C=N / N=N Ring Stretch | 1400 - 1600 | FT-IR, Raman |
| C-H Bending (Propyl) | 1370 - 1470 | FT-IR |
| C-N Stretch | 1250 - 1350 | FT-IR |
| Triazole Ring Breathing/Deformation | 900 - 1200 | FT-IR, Raman |
| Predictions are based on spectral data for 3,5-diamino-1,2,4-triazole and typical alkyl group vibrations. nih.govresearchgate.net |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions in this compound
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insight into the electronic transitions within a molecule. The parent 3,5-diamino-1,2,4-triazole exhibits strong absorption in the UV region. researchgate.net
The UV-Visible spectrum of this compound is expected to show absorption maxima characteristic of the triazole ring system. These absorptions are attributed to π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, and n → π* transitions, involving an electron from a non-bonding orbital (on the nitrogen atoms) to a π* antibonding orbital. The absorption wavelength for 3,5-diamino-1,2,4-triazole is observed around 208 nm. researchgate.net
The N-propyl group acts as an auxochrome. Its electron-donating inductive effect is expected to cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound.
Emission spectroscopy (fluorescence) is not expected to be a significant feature for this compound. Simple 1,2,4-triazole (B32235) derivatives are generally not highly fluorescent unless conjugated with extensive aromatic systems or specific fluorophores. nih.gov Any observed emission would likely be weak and occur at a longer wavelength than the absorption maximum (Stokes shift).
Crystallographic Investigations and Solid State Architecture of 1 Propyl 1h 1,2,4 Triazole 3,5 Diamine
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Crystal Packing Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise arrangement of atoms within a crystal, offering detailed information on molecular conformation, bond lengths, and bond angles. The crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate has been determined and provides valuable data.
The compound crystallizes in the monoclinic P21/c space group. The asymmetric unit contains one molecule of 1H-1,2,4-triazole-3,5-diamine and one water molecule nih.govresearchgate.net. The crystal structure reveals a layered arrangement of the molecules researchgate.net.
Crystallographic Data for 1H-1,2,4-triazole-3,5-diamine Monohydrate:
| Parameter | Value |
| Chemical Formula | C2H5N5·H2O |
| Molecular Weight | 117.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.80560 (5) |
| b (Å) | 9.49424 (11) |
| c (Å) | 14.01599 (15) |
| β (°) | 92.9639 (11) |
| Volume (ų) | 505.74 (1) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.538 |
| Temperature (K) | 123 |
This data is for the monohydrate of the parent compound, 1H-1,2,4-triazole-3,5-diamine. researchgate.net
Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Polymorphism Studies
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample, verify its phase purity, and identify different polymorphic forms. While specific PXRD studies on 1-propyl-1H-1,2,4-triazole-3,5-diamine are not available, the single-crystal data for the parent compound's monohydrate can be used to generate a theoretical powder diffraction pattern. This calculated pattern would serve as a reference for confirming the bulk synthesis of the material and for comparison with experimental PXRD data to ensure phase purity. Any significant deviation between the experimental and calculated patterns could indicate the presence of impurities or different crystalline forms (polymorphs).
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) within the Crystalline Lattice of this compound
The solid-state architecture of triazole derivatives is significantly influenced by a network of intermolecular interactions. In the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, hydrogen bonding plays a crucial role in the formation of a three-dimensional network nih.govresearchgate.net.
The water molecules are integral to this network, forming hydrogen bonds with the triazole molecules. Specifically, the N5 atom of an amino group and the N2 atom of the triazole ring act as hydrogen bond acceptors from the water molecule nih.gov. Additionally, two adjacent molecules of 1H-1,2,4-triazole-3,5-diamine are interconnected through N4—H4⋯N3 hydrogen bonds nih.gov.
A Hirshfeld surface analysis of the parent compound's monohydrate revealed that H⋯O contacts, resulting from the presence of water, account for 8.5% of the intermolecular interactions nih.govresearchgate.net. In the anhydrous form, the dominant interactions are N⋯H/H⋯N, which constitute 53.0% of the total interactions. This percentage decreases to 39.3% in the hydrated form, highlighting the significant role of water in the crystal packing nih.gov.
Hydrogen Bond Distances and Angles for 1H-1,2,4-triazole-3,5-diamine Monohydrate:
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |
| O1—H1B···N2 | 0.90 (2) | 1.95 (2) | 2.8410 (13) | 171.5 (18) |
This data represents a key hydrogen bond in the crystal structure of the parent compound's monohydrate. researchgate.net
Computational Modeling of Solid-State Packing for this compound
Computational modeling serves as a valuable tool for predicting and understanding the solid-state packing of molecules. Techniques such as molecular dynamics (MD) simulations can elucidate potential binding modes and key intermolecular interactions that govern the crystal structure umn.edu.
For triazole-containing compounds, computational studies have been employed to investigate the role of the triazole moiety in molecular interactions. For instance, studies on other triazole analogues have shown that π-π interactions between the triazole ring and aromatic residues can be significant umn.edu.
In the case of this compound, computational modeling could be used to:
Predict the most stable crystal packing arrangements.
Analyze the impact of the propyl group on the hydrogen bonding network observed in the parent compound.
Explore the potential for different polymorphic forms and their relative stabilities.
While specific computational studies for this compound are not currently published, the methodologies applied to similar triazole derivatives provide a clear framework for future theoretical investigations into its solid-state architecture.
Computational and Theoretical Studies of 1 Propyl 1h 1,2,4 Triazole 3,5 Diamine
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometric optimization of molecules to predict their most stable conformations. For 3,5-diamino-1,2,4-triazole, DFT calculations have been performed to determine its optimized molecular structure, including bond lengths and angles. researchgate.netnih.gov
Studies utilizing the B3LYP functional with a 6-311+G(d,p) basis set have provided detailed insights into the geometry of the DAT molecule. researchgate.net The optimized structure reveals a planar heterocyclic ring, a characteristic feature of aromatic systems. The bond lengths and angles calculated by DFT methods are generally in good agreement with experimental X-ray diffraction data, validating the accuracy of the theoretical models. nih.gov
| Parameter | Bond/Angle | B3LYP (Å/°) | HF (Å/°) |
|---|---|---|---|
| Bond Length | N1-N2 | 1.385 | 1.362 |
| Bond Length | N2-C3 | 1.321 | 1.306 |
| Bond Length | C3-N4 | 1.369 | 1.361 |
| Bond Length | N4-C5 | 1.369 | 1.361 |
| Bond Length | C5-N1 | 1.321 | 1.306 |
| Bond Length | C3-N(H2) | 1.362 | 1.345 |
| Bond Length | C5-N(H2) | 1.362 | 1.345 |
| Bond Angle | N1-N2-C3 | 104.9 | 105.5 |
| Bond Angle | N2-C3-N4 | 114.8 | 114.1 |
| Bond Angle | C3-N4-C5 | 100.7 | 101.2 |
| Bond Angle | N4-C5-N1 | 114.8 | 114.1 |
| Bond Angle | C5-N1-N2 | 104.9 | 105.5 |
Ab Initio Methods for Accurate Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, including Hartree-Fock (HF) theory, are used for the accurate prediction of various molecular properties, such as spectroscopic data. For 3,5-diamino-1,2,4-triazole, ab initio calculations have been employed to determine its vibrational frequencies. nih.govnih.gov
The calculated harmonic vibrational wavenumbers, infrared intensities, and Raman activities provide a theoretical vibrational spectrum that can be compared with experimental FT-IR and FT-Raman spectra. nih.gov Such comparisons help in the assignment of the observed spectral bands to specific vibrational modes of the molecule. The calculations for DAT have shown good agreement with experimental data, particularly after the application of scaling factors to account for the approximations inherent in the theoretical methods. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net
For 3,5-diamino-1,2,4-triazole, FMO analysis has been carried out using DFT at the B3LYP/6-31+G* level of theory. researchgate.netresearchgate.net The calculations show that both the HOMO and LUMO are localized over the entire molecule and are primarily of a π-antibonding character. researchgate.net The relatively low HOMO-LUMO energy gap suggests that the molecule has low kinetic stability and high chemical reactivity. researchgate.netresearchgate.net This is consistent with the known chemical behavior of triazole derivatives. The presence of amino groups, which are electron-donating, is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.89 |
| ELUMO | 0.12 |
| Energy Gap (ΔE) | 6.01 |
Molecular Electrostatic Potential (MEP) Mapping of 1-Propyl-1H-1,2,4-triazole-3,5-diamine
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). irjweb.com
For triazole derivatives, MEP analysis can identify the electron-rich nitrogen atoms of the heterocyclic ring and the amino groups as likely sites for electrophilic attack. irjweb.com Conversely, the hydrogen atoms of the amino groups and the triazole ring would be expected to show positive electrostatic potential, making them susceptible to nucleophilic attack. While a specific MEP map for this compound is not available in the literature, it can be inferred from studies on similar molecules that the nitrogen atoms of the triazole ring would be the most electron-rich regions, playing a key role in intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While specific MD simulations for the title compound are not reported in the literature, studies on other substituted triazoles have utilized this technique to investigate their interactions in different environments. nih.gov For instance, MD simulations have been used to study the interaction energies and conformational changes of triazole derivatives in solution. nih.gov Such simulations could be applied to this compound to understand its behavior in biological systems, such as its interaction with protein active sites, or to predict its physical properties in the condensed phase. The results of MD simulations would complement the static picture provided by quantum chemical calculations, offering a more dynamic and realistic view of the molecule's behavior.
Reactivity and Chemical Transformations of 1 Propyl 1h 1,2,4 Triazole 3,5 Diamine
The chemical behavior of 1-propyl-1H-1,2,4-triazole-3,5-diamine is characterized by the interplay between the nucleophilic amino groups and the distinct nitrogen atoms of the heterocyclic core. This structure allows for a variety of chemical transformations, making it a versatile scaffold in synthetic chemistry.
Coordination Chemistry of 1 Propyl 1h 1,2,4 Triazole 3,5 Diamine As a Ligand
Investigation of Potential Coordination Sites (Nitrogen Atoms of Triazole and Amino Groups)
The 1H-1,2,4-triazole-3,5-diamine molecule offers multiple potential coordination sites for metal ions, primarily through its nitrogen atoms. The triazole ring contains three nitrogen atoms, and the two amino groups at the 3 and 5 positions each have a nitrogen atom. The specific nitrogen atoms that participate in coordination depend on factors such as the metal ion's nature, the reaction conditions, and the presence of other ligands.
The nitrogen atoms of the 1,2,4-triazole (B32235) ring, particularly at the 1, 2, and 4 positions, are common coordination sites. These nitrogen atoms can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes and coordination polymers. The exocyclic amino groups can also coordinate to metal ions, although this is less common than coordination through the ring nitrogens. nih.gov Structural studies of related 3,5-disubstituted 1,2,4-triazoles have shown that the N1 and N2 atoms of the triazole ring are frequently involved in bridging metal ions. sciencemadness.org
In the hydrated crystal structure of the parent 1H-1,2,4-triazole-3,5-diamine (DATA), the nitrogen atoms of both the amino groups and the triazole ring are involved in hydrogen bonding. nih.gov This indicates their availability for forming coordinate bonds with metal ions. The specific coordination mode can vary, leading to a rich and diverse coordination chemistry.
Synthesis and Characterization of Transition Metal Complexes of 1-Propyl-1H-1,2,4-triazole-3,5-diamine
The synthesis of transition metal complexes with 1,2,4-triazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov Common solvents include water, ethanol (B145695), methanol, or a mixture thereof. The reaction is often carried out at elevated temperatures, sometimes under reflux, to facilitate the formation of the complex. The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios.
For instance, a general procedure for synthesizing such complexes involves dissolving the triazole ligand and the metal salt (e.g., chlorides, nitrates, sulfates, or acetates) in a 2:1 ligand-to-metal molar ratio in an alcoholic medium, followed by refluxing the mixture. nih.gov The resulting complexes often precipitate from the solution upon cooling and can be collected by filtration, washed, and dried.
Characterization of the synthesized complexes is crucial to determine their structure and properties. A variety of analytical techniques are employed for this purpose:
Elemental Analysis (C, H, N): To determine the empirical formula of the complex.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-N bonds.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its complexes in solution.
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal, providing definitive information about bond lengths, bond angles, and the coordination environment of the metal ion.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes.
Interactive Table: Synthesis and Characterization of Representative Triazole-Based Metal Complexes
| Metal Ion | Ligand | Synthesis Method | Characterization Techniques | Proposed Geometry |
| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reflux in ethanol | Elemental analysis, FTIR, UV-Vis, Magnetic susceptibility | Tetrahedral |
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reflux in ethanol | Elemental analysis, FTIR, UV-Vis, Magnetic susceptibility | Square Planar |
| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reflux in ethanol | Elemental analysis, FTIR, UV-Vis, ¹H NMR, ¹³C NMR | Tetrahedral |
| Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reflux in ethanol | Elemental analysis, FTIR, UV-Vis | Tetrahedral |
Spectroscopic and Magnetic Studies of Metal-1-Propyl-1H-1,2,4-triazole-3,5-diamine Complexes
Spectroscopic and magnetic studies provide valuable insights into the electronic structure and magnetic behavior of metal complexes with 1,2,4-triazole-based ligands.
Infrared (IR) Spectroscopy: The IR spectra of the free ligand and its metal complexes are compared to identify the coordination sites. A shift in the stretching frequencies of the N-H and C=N bonds of the triazole ring and the amino groups upon complexation indicates their involvement in coordination to the metal ion. For example, a shift to lower frequencies of the ν(N-H) band can suggest coordination through the amino group.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ions, which are sensitive to the coordination environment. The position and intensity of these absorption bands can help in determining the geometry of the complex, such as octahedral, tetrahedral, or square planar. Charge transfer bands, arising from the transfer of electrons from the ligand to the metal (LMCT) or vice versa (MLCT), can also be observed. jocpr.com
Magnetic Susceptibility: Magnetic susceptibility measurements are particularly important for complexes containing paramagnetic metal ions. These studies can reveal the number of unpaired electrons and provide information about the magnetic interactions between metal centers in polynuclear complexes. For instance, temperature-dependent magnetic susceptibility measurements can distinguish between ferromagnetic (parallel spin alignment) and antiferromagnetic (antiparallel spin alignment) coupling. mdpi.com
Interactive Table: Spectroscopic and Magnetic Data for a Representative Trinuclear Ni(II)-Triazole Complex
| Property | Value | Interpretation |
| IR Spectroscopy | ||
| ν(O-H) | 3491 cm⁻¹ | Presence of coordinated water molecules |
| ν(C=N) | 1650 cm⁻¹ | Stretching vibration of the triazole ring |
| ν(S=O) | 1200 cm⁻¹ | Stretching vibration of the sulfonate group in the ligand |
| Magnetic Properties | ||
| χT at 300 K | 4.39 cm³ K mol⁻¹ | Consistent with three uncoupled Ni(II) ions |
| J | -10.5 K | Antiferromagnetic interaction between Ni(II) ions |
Exploration of Multimetallic Complexes and Coordination Polymers based on this compound
The 1,2,4-triazole ring is an excellent building block for the construction of multimetallic complexes and coordination polymers due to its ability to bridge multiple metal centers. The nitrogen atoms at the 1, 2, and 4 positions can coordinate to different metal ions, leading to the formation of extended structures in one, two, or three dimensions.
The resulting structures can range from discrete dinuclear or trinuclear complexes to infinite one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. mdpi.com The dimensionality and topology of these coordination polymers can be influenced by several factors, including the nature of the metal ion, the substituents on the triazole ring, the counter-anion, and the solvent used in the synthesis.
For example, dinuclear copper(II) complexes with 3,5-diamino-1,2,4-triazole have been reported where the copper ions are bridged by two triazole ligands. sciencemadness.org Linear trinuclear copper(II) complexes have also been synthesized where neighboring copper ions are linked by two triazole ligands and a chloride bridge. sciencemadness.org Furthermore, the use of substituted 1,2,4-triazoles has led to the formation of 1D coordination polymers.
These multimetallic complexes and coordination polymers are of great interest due to their potential applications in areas such as magnetism, catalysis, and materials science.
Computational Modeling of Ligand-Metal Interactions and Complex Stability
Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the properties of metal complexes. scholarsresearchlibrary.com These methods can be used to predict the geometry of the complexes, the nature of the metal-ligand bonding, and the stability of different coordination modes.
For triazole-based ligands, computational studies can help to:
Determine the most stable tautomeric form of the ligand: The position of the proton on the triazole ring can influence its coordination behavior.
Predict the preferred coordination sites: By calculating the energy of different possible coordination isomers, the most favorable binding mode can be identified.
Analyze the electronic structure of the complexes: Calculations of molecular orbitals (HOMO and LUMO) can provide insights into the electronic transitions observed in the UV-Vis spectra and the reactivity of the complexes. scholarsresearchlibrary.com
Simulate vibrational spectra: Calculated IR and Raman spectra can be compared with experimental data to aid in the assignment of vibrational modes.
Evaluate the strength of metal-ligand bonds: This can help in understanding the stability of the complexes.
Molecular modeling has also been employed to study the interaction of 3,5-diamino-1,2,4-triazole derivatives with biological targets, providing insights into their potential therapeutic applications. nih.gov These computational approaches complement experimental studies and provide a deeper understanding of the coordination chemistry of these versatile ligands.
Supramolecular Chemistry and Self Assembly of 1 Propyl 1h 1,2,4 Triazole 3,5 Diamine
Design and Analysis of Hydrogen Bonding Networks in Solid and Solution States
No published crystal structures or solution-state NMR studies for 1-propyl-1H-1,2,4-triazole-3,5-diamine were found. Such data is essential for a definitive analysis of its hydrogen bonding patterns.
Investigation of Non-Covalent Interactions (e.g., π-π Stacking, Halogen Bonding, C-H···π) in Systems involving this compound
There is a lack of specific studies investigating the non-covalent interactions of this compound. While the triazole ring could theoretically participate in π-π stacking, and the propyl group in C-H···π interactions, no experimental or computational evidence for these in the context of this compound is available.
Controlled Self-Assembly Strategies for Ordered Structures utilizing this compound
Research on the controlled self-assembly of this specific triazole derivative into ordered supramolecular structures has not been reported.
Co-crystallization and Host-Guest Chemistry with this compound
There are no documented attempts at co-crystallization or studies on the host-guest chemistry of this compound.
Potential Applications in Advanced Materials Science and Catalysis
Integration of 1-Propyl-1H-1,2,4-triazole-3,5-diamine in Functional Polymeric Materials
The bifunctional nature of this compound, owing to its two primary amine groups, makes it an excellent monomer for the synthesis of novel functional polymeric materials. These amino groups can readily participate in various polymerization reactions, including condensation polymerization with dicarboxylic acids, diacyl chlorides, or diisocyanates, to form polyamides, polyimides, and polyureas, respectively. The incorporation of the triazole moiety into the polymer backbone is expected to bestow several desirable properties upon the resulting materials.
The nitrogen-rich triazole ring can enhance the thermal stability and flame retardancy of the polymers. Furthermore, the polar nature of the triazole ring and the hydrogen-bonding capabilities of the amino groups can lead to polymers with high tensile strength and good adhesion properties. Such polymers could find applications as high-performance coatings, adhesives, and engineering plastics. For instance, polymers derived from 1,2,4-triazole (B32235) derivatives have shown promise in anti-corrosion applications. ajchem-a.comajchem-a.com
The presence of the propyl group on the triazole ring can improve the solubility of the resulting polymers in common organic solvents, facilitating their processing and characterization. This is a significant advantage over some rigid-rod polymers that are often difficult to process due to their poor solubility.
Additionally, the triazole ring can act as a proton-conducting medium, making polymers incorporating this moiety potentially useful as membranes in fuel cells. The basic nitrogen atoms in the triazole ring can facilitate proton transport, a critical function in proton exchange membranes (PEMs).
Exploration in Organic Electronics and Optoelectronic Devices
The 1,2,4-triazole nucleus is known for its excellent electron-transporting and hole-blocking properties, which are crucial for the efficient operation of organic electronic devices. researchgate.net The electron-deficient character of the triazole ring facilitates the transport of electrons, making this compound a promising building block for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). nih.gov
In OLEDs, materials based on this compound could be employed in the electron-transport layer (ETL) or as a host material in the emissive layer. The high nitrogen content of the triazole ring contributes to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is favorable for electron injection and transport. nih.gov The diamino groups provide sites for further functionalization to fine-tune the electronic properties and morphology of the material. The propyl group can enhance the solubility and film-forming properties of these materials, which is critical for the fabrication of high-quality thin films required for electronic devices.
| Property | Implication for Organic Electronics |
| Electron-deficient triazole ring | Efficient electron transport |
| High nitrogen content | Low LUMO energy level for electron injection |
| Amino groups for functionalization | Tunable electronic and physical properties |
| Propyl group | Improved solubility and film-forming characteristics |
Development as a Component in Chemical Sensors and Chemo-sensors
The structure of this compound is well-suited for applications in chemical sensing. The two amino groups and the nitrogen atoms of the triazole ring can act as effective binding sites for a variety of analytes, including metal ions, anions, and small organic molecules. nanobioletters.com The binding of an analyte to the triazole-based sensor molecule can induce a change in its physical or chemical properties, such as color, fluorescence, or electrochemical potential, which can be detected and quantified.
For example, the lone pairs of electrons on the nitrogen atoms can coordinate with metal ions, leading to the formation of colored or fluorescent complexes. This property can be exploited for the development of colorimetric or fluorometric sensors for the detection of heavy metal pollutants in the environment. The diamino groups can also participate in hydrogen bonding interactions with anionic species, enabling the design of sensors for anions like fluoride (B91410) or cyanide.
The propyl group can be strategically utilized to enhance the selectivity and sensitivity of the sensor. By modifying the steric and electronic environment around the binding sites, it is possible to tune the sensor's affinity for specific analytes. Furthermore, the improved solubility imparted by the propyl group can facilitate the incorporation of the sensor molecule into various matrices, such as thin films or nanoparticles, for the fabrication of practical sensor devices.
Utilization as an Organocatalyst or Precursor for Heterogeneous Catalysts
The presence of basic nitrogen atoms in the this compound molecule suggests its potential as an organocatalyst. The lone pair of electrons on the nitrogen atoms can act as a Brønsted or Lewis base, catalyzing a variety of organic reactions. For instance, it could potentially catalyze condensation reactions, Michael additions, or other base-mediated transformations. Deprotonated 1,2,4-triazole has been shown to be an effective acyl transfer catalyst. lifechemicals.com
Moreover, this compound can serve as a versatile ligand for the preparation of homogeneous or heterogeneous metal-based catalysts. The diaminotriazole moiety can chelate with a wide range of metal ions, forming stable coordination complexes. These complexes can then be utilized as catalysts in various reactions, such as cross-coupling reactions, hydrogenations, and oxidations.
The ability to immobilize these metal complexes on solid supports, such as silica (B1680970) or polymers, would lead to the development of robust and recyclable heterogeneous catalysts. The propyl group could play a role in modifying the catalyst's solubility in different reaction media or in influencing the accessibility of the catalytic active sites.
Application in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. mdpi.com The rigid structure and multiple binding sites of 1,2,4-triazole derivatives make them excellent building blocks, or "linkers," for the construction of MOFs and COFs. nih.gov
The two amino groups of this compound can be used to connect with metal ions or organic linkers to form extended one-, two-, or three-dimensional networks. The triazole ring itself can also participate in coordination with metal centers. mdpi.com The resulting MOFs or COFs could exhibit interesting properties arising from the combination of the porous framework and the functional triazole units.
The propyl group attached to the triazole ring would be directed into the pores of the framework, modifying their hydrophobicity and steric environment. This could have a significant impact on the material's selectivity for gas adsorption or its catalytic activity. For instance, a more hydrophobic pore environment could be advantageous for the separation of nonpolar gases from a mixture.
| Framework Component | Role of this compound | Potential Impact of Propyl Group |
| MOFs | Linker coordinating to metal ions | Modifies pore size and surface chemistry |
| COFs | Monomer for covalent bond formation | Influences framework stacking and porosity |
Future Research Directions and Concluding Perspectives
Emerging Synthetic Paradigms for N-Propyl Triazole Derivatives
The regioselective synthesis of N-substituted triazoles is a critical challenge that dictates the ultimate properties and applications of the final molecule. While traditional methods for synthesizing 1,2,4-triazole (B32235) derivatives are well-established, future research is pivoting towards more efficient, sustainable, and versatile synthetic strategies. nih.govresearchgate.net
Emerging paradigms focus on green chemistry principles, such as the use of microwave and ultrasound irradiation. researchgate.netnih.gov These techniques often lead to significantly reduced reaction times, higher yields, and simplified purification processes compared to conventional heating methods. nih.govacs.org For instance, microwave-assisted synthesis of 1,2,4-triazole derivatives has been shown to reduce reaction times from hours to minutes with impressive yields. nih.gov The application of these methods to the N-propylation of 3,5-diamino-1,2,4-triazole could offer a more sustainable industrial-scale production pathway.
Furthermore, one-pot, multi-component reactions are gaining traction for the construction of complex triazole-based molecules. researchgate.net These reactions enhance atom economy by combining several synthetic steps without isolating intermediates. Future work could explore the development of a multi-component reaction that directly installs the N-propyl group and other desired functionalities onto the 3,5-diamino-1,2,4-triazole core, streamlining the synthesis of novel derivatives. researchgate.net
| Method | Key Advantages | Typical Reaction Time | Yield (%) | References |
| Conventional Heating | Well-established, widely used | Hours to days | Variable (often moderate) | chemmethod.com |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction time, often higher yields, green approach | Minutes to hours | High to excellent (e.g., 81-96%) | nih.gov |
| Ultrasound Irradiation | Enhanced reaction rates, effective for heterogeneous reactions | Variable, often shorter than conventional | Good to excellent | researchgate.net |
| Multi-component Reactions | High atom economy, procedural simplicity, reduced waste | Variable | Good to excellent | researchgate.net |
Advanced Characterization Techniques for Dynamic Processes and Surface Interactions
A comprehensive understanding of 1-propyl-1H-1,2,4-triazole-3,5-diamine requires the use of advanced characterization techniques that can probe not only its static structure but also its dynamic behavior and interactions with other molecules or surfaces.
While standard techniques like NMR and IR spectroscopy are essential for routine characterization acs.orgurfu.ruresearchgate.net, single-crystal X-ray diffraction is invaluable for elucidating the precise three-dimensional structure, including bond lengths, angles, and intermolecular interactions in the solid state. bohrium.comnih.gov For the parent compound, 3,5-diamino-1,2,4-triazole (DATA), X-ray studies have revealed extensive hydrogen-bonding networks that dictate its crystal packing. nih.gov Similar studies on the N-propyl derivative would clarify how the alkyl chain influences these packing motifs.
To understand surface interactions, particularly for applications like corrosion inhibition or as components in functional materials, techniques such as Hirshfeld surface analysis are employed. This computational method quantifies intermolecular interactions within a crystal, providing a detailed picture of contacts like H-bonds and π-π stacking. bohrium.com For dynamic processes and a deeper understanding of electronic properties, Density Functional Theory (DFT) calculations are indispensable. DFT can be used to compute molecular geometries, vibrational frequencies, molecular electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting reactivity and interaction mechanisms with surfaces or biological targets. tandfonline.comnih.gov
| Technique | Information Provided | Application Area | References |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, intermolecular interactions | Material science, crystallography | bohrium.comnih.gov |
| Hirshfeld Surface Analysis | Quantitative analysis of non-covalent intermolecular interactions | Crystal engineering, materials design | bohrium.com |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO-LUMO), vibrational frequencies, reactivity prediction | Computational chemistry, material science, drug design | tandfonline.comnih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of molecules, stability of complexes (e.g., with proteins or surfaces) | Drug design, materials science | nih.gov |
Integration with Machine Learning for Property Prediction and Material Design
The integration of machine learning (ML) and artificial intelligence is set to revolutionize chemical research by accelerating the discovery and design of new molecules with desired properties. rsc.org For triazole derivatives, ML models, particularly Quantitative Structure-Property Relationship (QSPR) models, are being developed to predict a wide range of properties, including biological activity and performance as corrosion inhibitors. nih.govresearchgate.net
These models establish mathematical correlations between a compound's chemical structure and its properties, enabling rapid and cost-effective virtual screening of large libraries of potential molecules. researchgate.net For instance, ML has been successfully used to predict the anti-corrosion performance of new triazole derivatives by correlating quantum chemical descriptors with inhibition efficiency. researchgate.net Similarly, ML models can predict the anticancer or antimicrobial activity of novel triazole hybrids before they are synthesized, guiding researchers to focus on the most promising candidates. mdpi.com
Future research on this compound and its analogues will greatly benefit from this approach. By generating a dataset of related compounds and their measured properties, bespoke ML models could be trained to predict, for example, their efficacy as enzyme inhibitors or their stability in different environments. This predictive power significantly reduces the experimental workload and accelerates the development cycle for new materials and therapeutic agents. mdpi.comnih.gov
| Application | ML Model/Technique | Predicted Property | Reported Accuracy Metric | References |
| Corrosion Inhibition | QSPR, ANN, GA-PLS | Inhibition efficiency, Adsorption energy | R² = 0.96 | researchgate.net |
| Anticancer Activity | Various (e.g., Deep Learning) | Probability of being active, Drug-target interactions (DTI) | AUC = 0.82 | mdpi.comnih.gov |
| α-Glucosidase Inhibition | GA-MLR (QSAR) | Inhibitory activity (IC₅₀) | R² > 0.8 | nih.gov |
| General Molecular Properties | Δ-machine learning with Frequency Descriptor | Energies, HOMO-LUMO gaps | Chemical accuracy with small training sets | rsc.org |
Development of Structure-Property Relationships for New Materials Based on this compound
Establishing clear structure-property relationships (SPRs) is fundamental to the rational design of new materials. For materials based on this compound, this involves understanding how the molecular structure—the triazole core, the two amino groups, and the N-propyl chain—collectively determines the macroscopic properties of the resulting material.
The two amino groups and the ring nitrogen atoms make the molecule an excellent scaffold for forming extensive hydrogen-bonding networks. nih.govbohrium.com The introduction of the N-propyl group adds a hydrophobic component, which can influence solubility and modify crystal packing by introducing van der Waals interactions. This interplay between strong hydrogen bonds and weaker hydrophobic interactions will be critical in designing new crystalline materials, such as co-crystals or energetic materials. nih.gov
In the context of medicinal chemistry, the 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel basis for potent and reversible inhibitors of enzymes like lysine-specific demethylase 1 (LSD1). nih.govrsc.org In such cases, the substituents on the triazole ring and amino groups are crucial for determining binding affinity and selectivity. Systematic modification of the core structure of this compound and subsequent biological testing, coupled with computational docking studies, could lead to the development of new therapeutic agents, establishing a clear structure-activity relationship (SAR). nih.gov
Broader Impact of this compound in Sustainable Chemistry
The potential impact of this compound and its derivatives extends into the realm of sustainable chemistry. The drive towards sustainability in the chemical industry is multifaceted, encompassing the use of greener synthetic routes, the reduction of waste, and the development of products with improved longevity and reduced environmental impact.
The adoption of emerging synthetic paradigms like microwave-assisted synthesis for N-propyl triazoles directly contributes to sustainability by reducing energy consumption and solvent usage. nih.gov Furthermore, the use of predictive ML models in the design phase minimizes the number of required experiments, thereby saving resources and reducing chemical waste. researchgate.net
The applications of triazole derivatives themselves can also align with sustainability goals. For example, their use as corrosion inhibitors for metals like copper extends the service life of materials, reducing the need for replacement and conserving resources. chemicalbook.comchemicalbook.com In agriculture, the development of more potent and selective agrochemicals based on the triazole scaffold could lead to lower application rates, reducing the environmental burden. alzchem.com Additionally, research has shown that some triazole derivatives possess the ability to remove heavy metals from aqueous solutions, pointing towards potential applications in environmental remediation. frontiersin.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
